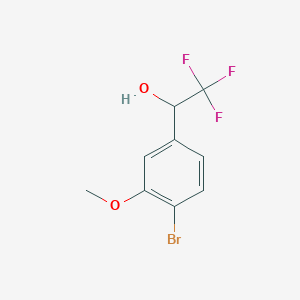
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step, followed by zinc amalgam and hydrochloric acid for the reduction step. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be compared with other similar compounds such as:
4-Bromobenzotrifluoride: This compound lacks the methoxy and alcohol groups, making it less versatile in certain chemical reactions.
4-(Trifluoromethyl)benzyl bromide: This compound lacks the methoxy group, which can affect its reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Biological Activity
4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol (CAS No. 2228287-45-2) is a compound of interest due to its unique molecular structure and potential biological activities. Its molecular formula is C9H8BrF3O2, and it features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the compound.
Antimicrobial Activity
Research indicates that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 28 | 7.23 |
| Compound B | E. coli | 20 | 11.7 |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzyl alcohol derivatives, including those with trifluoromethyl substitutions. The study utilized disc diffusion methods to assess the effectiveness against common pathogens. Results indicated that compounds with bromine and trifluoromethyl groups had enhanced activity compared to their non-substituted counterparts .
Structural Activity Relationship (SAR)
The SAR analysis demonstrated that the introduction of halogens, particularly bromine and fluorine, significantly improved the antimicrobial properties of benzyl alcohol derivatives. The study highlighted that the trifluoromethyl group not only increases hydrophobicity but also stabilizes the compound, enhancing its interaction with target sites in microbial cells .
Properties
Molecular Formula |
C9H8BrF3O2 |
|---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
DMWPCIXTIYSVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















